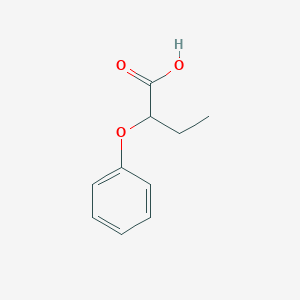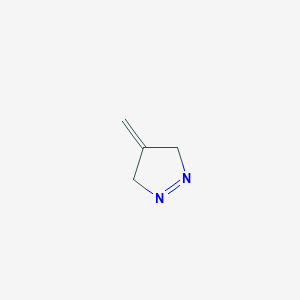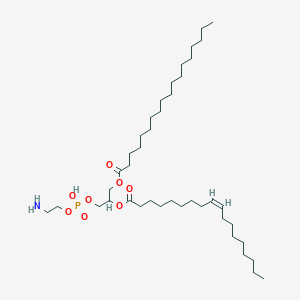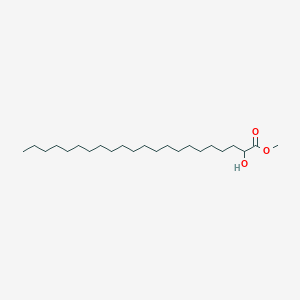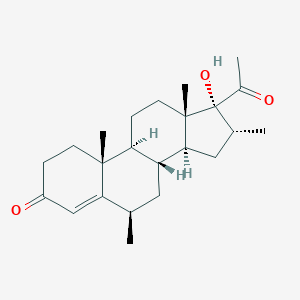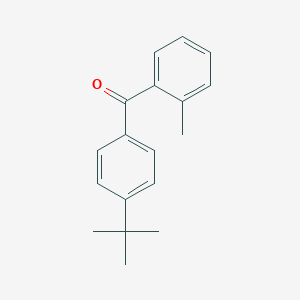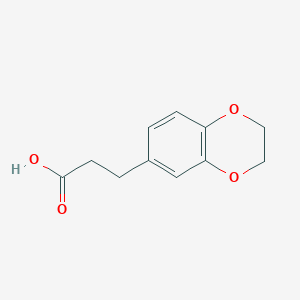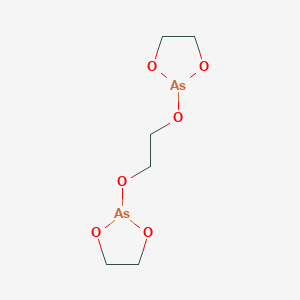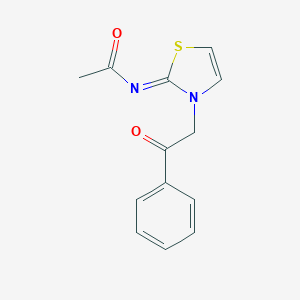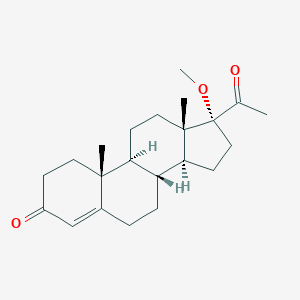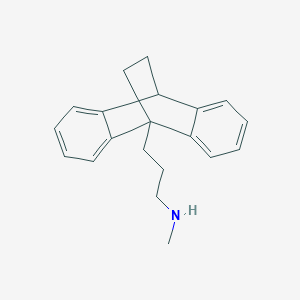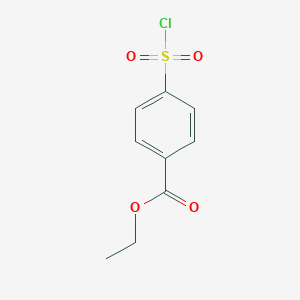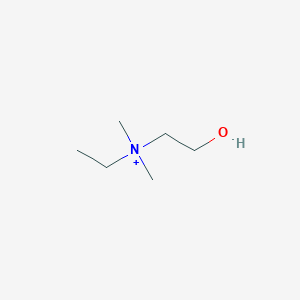
Monoethylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoethylcholine (MEC) is a quaternary ammonium compound that is structurally similar to acetylcholine. It is a neurotransmitter that plays an important role in the regulation of various physiological functions in the human body. MEC has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Mecanismo De Acción
Monoethylcholine acts as an agonist for muscarinic and nicotinic acetylcholine receptors in the nervous system. It binds to these receptors and activates them, leading to the release of neurotransmitters and subsequent physiological responses.
Efectos Bioquímicos Y Fisiológicos
Monoethylcholine has been shown to have several biochemical and physiological effects on the human body. It has been found to enhance cognitive function, improve memory, and increase attention span. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Monoethylcholine in lab experiments is its ability to mimic the effects of acetylcholine on the nervous system, which can help researchers understand the underlying mechanisms of various physiological functions. However, one of the limitations of using Monoethylcholine is its potential toxicity at high doses, which can lead to adverse effects on the nervous system.
Direcciones Futuras
Several future directions for the use of Monoethylcholine in scientific research have been proposed. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Monoethylcholine has also been suggested as a potential therapeutic agent for the treatment of depression and anxiety disorders. Further research is needed to fully understand the potential applications of Monoethylcholine in these areas.
Conclusion:
In conclusion, Monoethylcholine is a neurotransmitter that has been extensively studied for its potential applications in scientific research. It has been shown to mimic the effects of acetylcholine on the nervous system, leading to several biochemical and physiological effects. Despite its potential advantages, Monoethylcholine also has limitations and potential toxicity at high doses. Further research is needed to fully understand the potential applications of Monoethylcholine in scientific research and its potential therapeutic applications in the treatment of various diseases.
Métodos De Síntesis
Monoethylcholine can be synthesized by reacting ethylene oxide with choline under alkaline conditions. The reaction yields Monoethylcholine hydrochloride, which can be purified by recrystallization. The purity of Monoethylcholine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Monoethylcholine has been used in several scientific research studies due to its ability to mimic the effects of acetylcholine on the nervous system. It has been shown to enhance the release of neurotransmitters, such as dopamine and serotonin, which play a vital role in the regulation of mood, behavior, and cognition.
Propiedades
Número CAS |
13205-69-1 |
|---|---|
Nombre del producto |
Monoethylcholine |
Fórmula molecular |
C6H16NO+ |
Peso molecular |
118.2 g/mol |
Nombre IUPAC |
ethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C6H16NO/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3/q+1 |
Clave InChI |
VKHSBLZDXXEWNM-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)CCO |
SMILES canónico |
CC[N+](C)(C)CCO |
Otros números CAS |
13205-69-1 |
Números CAS relacionados |
1113-04-8 (iodide) |
Sinónimos |
ethylcholine monoethylcholine monoethylcholine acetate monoethylcholine bromide monoethylcholine iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




